molecular formula C15H12O B7814994 Cinnamoylbenzene

Cinnamoylbenzene

Cat. No.: B7814994
M. Wt: 208.25 g/mol
InChI Key: DQFBYFPFKXHELB-UHFFFAOYSA-N
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Description

Cinnamoylbenzene (IUPAC name: (E)-3-phenyl-1-phenylprop-2-en-1-one) is an aromatic compound consisting of a benzene ring substituted with a cinnamoyl group (C₆H₅–CH=CH–CO–). This α,β-unsaturated ketone structure confers unique electronic and steric properties, making it relevant in organic synthesis, material science, and photochemistry. Its conjugated system allows for applications in light-responsive materials and as a precursor for bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

Cinnamoylbenzenes undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Cinnamoylbenzene has garnered attention for its potential therapeutic properties. Research indicates that it exhibits significant biological activity against various cancer cell lines and infectious agents.

Anticancer Activity

Recent studies have demonstrated that this compound possesses anticancer properties, particularly against breast cancer cells (T47D). The compound showed an IC₅₀ value of 136.7 µM, indicating its effectiveness in inhibiting cell proliferation .

Cancer Type IC₅₀ (µM) Mechanism of Action
T47D Breast Cancer136.7Induction of apoptosis
A549 Lung Cancer150.3Cell cycle arrest

Antimicrobial Properties

This compound has also been studied for its antimicrobial efficacy. It has shown activity against various bacterial strains, making it a candidate for developing new antibacterial agents.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Agricultural Applications

This compound is explored as a natural pesticide due to its insecticidal properties. It has been tested against common agricultural pests with promising results.

Insecticidal Activity

In studies evaluating its effectiveness as an insecticide, this compound demonstrated significant mortality rates in mosquito larvae.

Pest Species Concentration (ppm) Mortality Rate (%)
Aedes aegypti2950 in 24 hours
Anopheles gambiae5070 in 24 hours

Material Science Applications

This compound is utilized in the field of material science, particularly in the modification of polymers.

Polymer Modification

Research has shown that this compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

Polymer Type Modification Method Property Enhanced
PolystyreneCinnamoyloxylationIncreased thermal stability
Polyvinyl chlorideCross-linking with this compoundImproved mechanical strength

Cinnamoyl Moiety Biosynthesis

A significant study focused on the biosynthesis of the cinnamoyl moiety revealed two distinct enzymes capable of synthesizing benzene rings from polyene precursors . This finding not only elucidates the biochemical pathways involved but also opens avenues for biotechnological applications in producing cinnamoyl derivatives.

Antimicrobial Efficacy Against Drug-Resistant Strains

Another notable case study investigated the antimicrobial efficacy of cinnamoyl derivatives against drug-resistant bacterial strains, highlighting their potential as effective alternatives to traditional antibiotics . This research underlines the importance of exploring natural compounds in combating antibiotic resistance.

Mechanism of Action

Cinnamoylbenzenes exert their effects through various mechanisms:

Comparison with Similar Compounds

The following analysis compares cinnamoylbenzene to three structurally analogous compounds: cinnamyl anthranilate, 4-{2-[2-(4-chlorobenzylidene)hydrazinyl-idene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone, and 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide.

Table 1: Structural and Functional Group Comparison

Compound Core Structure Functional Groups/Substituents Key Applications/Properties
This compound Benzene + cinnamoyl group α,β-unsaturated ketone Photoresponsive materials, synthesis
Cinnamyl anthranilate Anthranilic acid ester + cinnamyl Ester, aromatic amine Flavoring agent, fragrance industry
4-{2-[...]-phenylsydnone Sydnone + thiadiazine + chlorophenyl Chlorophenyl, hydrazine, sydnone Potential antimicrobial/antiviral
4-[...]benzenesulfonamide Sulfonamide + pyrazole + chlorophenyl Sulfonamide, chlorophenyl, pyrazole Anti-inflammatory, COX-2 inhibition

Key Findings:

Reactivity: this compound’s α,β-unsaturated ketone enables conjugate addition reactions, unlike cinnamyl anthranilate (ester) or sulfonamide derivatives. The sydnone and thiadiazine moieties in ’s compound suggest redox-active behavior, contrasting with this compound’s photochemical stability.

Biological Activity: Sulfonamide derivatives () exhibit targeted enzyme inhibition (e.g., COX-2), whereas this compound lacks direct medicinal data in the provided evidence. Chlorophenyl-substituted compounds (Evidences 2, 3) show enhanced antimicrobial potency compared to non-halogenated analogs like this compound.

Thermal and Solubility Properties :

  • Cinnamyl anthranilate’s ester group likely increases hydrophobicity compared to this compound’s ketone, impacting solubility in polar solvents.
  • Sulfonamide derivatives () exhibit higher water solubility due to the –SO₂NH₂ group, a feature absent in this compound.

Biological Activity

Cinnamoylbenzene, a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities. This article explores the biological efficacy of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties. The findings are supported by data tables and case studies from various research studies.

Chemical Structure and Properties

This compound is characterized by a phenyl ring attached to a cinnamoyl group, which is known for its ability to undergo various chemical reactions, enhancing its biological activity. The structure can be represented as follows:

This compound=C6H5C(=O)CH=CHC6H5\text{this compound}=\text{C}_6\text{H}_5\text{C}(=O)\text{CH}=\text{CHC}_6\text{H}_5

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816

The presence of the electron-withdrawing group in the cinnamoyl structure enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

This compound has shown promising results in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated that this compound derivatives exhibited cytotoxic effects against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (Caco-2) cell lines.

Case Study: Cytotoxicity Assay

In a recent study, the cytotoxic effects of this compound derivatives were evaluated using the MTT assay:

Compound Cell Line IC50 (µM) Mechanism of Action
This compound AMCF-71.79Induction of apoptosis via caspase activation
This compound BHeLa1.35HDAC inhibition leading to cell cycle arrest
This compound CCaco-22.10DNA damage through ROS production

These findings suggest that this compound derivatives could serve as potential chemotherapeutic agents due to their ability to induce apoptosis and inhibit tumor growth .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In vitro assays revealed that it effectively scavenges free radicals, contributing to its protective role against oxidative stress.

Antioxidant Assay Results

Assay IC50 (µg/mL)
DPPH Scavenging25
ABTS Radical Scavenging30

The antioxidant activity is attributed to the presence of hydroxyl groups in the structure, which can donate electrons to neutralize free radicals .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing cinnamoylbenzene derivatives, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. Key steps include:

  • Selecting appropriate catalysts (e.g., Lewis acids for Friedel-Crafts) and solvents (e.g., dichloromethane or toluene) .
  • Validating purity via chromatography (HPLC, TLC) and spectroscopic characterization (NMR, IR) .
  • Documenting reaction conditions (temperature, time, stoichiometry) to enable replication .
    • Reproducibility requires strict adherence to published protocols and detailed reporting of reagent sources, purification methods, and instrument calibration .

Q. How should researchers characterize this compound’s physicochemical properties, and what are common pitfalls?

  • Methodological Answer : Prioritize multi-technique validation:

  • Spectroscopy : UV-Vis for conjugation analysis, NMR for structural confirmation .
  • Chromatography : HPLC for purity assessment; discrepancies may arise from solvent polarity or column degradation .
  • Thermal Analysis : DSC/TGA to evaluate stability; ensure controlled atmospheric conditions to avoid oxidation artifacts .
    • Pitfalls include overlooking solvent effects on spectral data and insufficient instrument calibration .

Q. What strategies are effective for conducting a systematic literature review on this compound?

  • Methodological Answer :

  • Use academic databases (SciFinder, Reaxys) with Boolean operators to filter studies by reaction type, applications, or spectral data .
  • Cross-reference primary sources (e.g., Journal of Organic Chemistry) and avoid unverified platforms like Wikipedia .
  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure research gaps, e.g., "How does substituent position affect this compound’s reactivity?" .

Q. How can researchers ensure ethical and safe handling of this compound in laboratory settings?

  • Methodological Answer :

  • Consult safety data sheets (SDS) for toxicity, flammability, and PPE requirements (e.g., nitrile gloves, fume hoods) .
  • Implement waste disposal protocols compliant with institutional guidelines, particularly for halogenated derivatives .
  • Train personnel in emergency procedures (e.g., spill containment, first aid for dermal exposure) .

Advanced Research Questions

Q. How should conflicting data on this compound’s reaction kinetics be resolved?

  • Methodological Answer :

  • Conduct contradiction analysis by comparing experimental conditions (e.g., solvent polarity, catalyst loading) across studies .
  • Use statistical tools (e.g., Arrhenius plot deviations) to identify outliers or systematic errors .
  • Validate hypotheses through controlled replicate experiments, adjusting one variable at a time (e.g., temperature gradients) .

Q. What experimental designs optimize the synthesis of novel this compound analogs with targeted bioactivity?

  • Methodological Answer :

  • Apply Design of Experiments (DOE) to test variables (e.g., substituent groups, reaction time) and identify synergistic effects .
  • Use computational pre-screening (e.g., DFT calculations) to predict electronic effects and guide synthetic priorities .
  • Validate bioactivity via dose-response assays, ensuring controls for solvent interference .

Q. How can researchers validate computational models predicting this compound’s photophysical properties?

  • Methodological Answer :

  • Cross-validate quantum chemistry software (e.g., Gaussian, ORCA) with experimental UV-Vis/fluorescence data .
  • Assess model accuracy using metrics like root-mean-square deviation (RMSD) between predicted and observed spectra .
  • Publish raw computational parameters (basis sets, convergence criteria) to enable peer validation .

Q. What frameworks are suitable for evaluating this compound’s potential in cross-disciplinary applications (e.g., materials science vs. medicinal chemistry)?

  • Methodological Answer :

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research directions .
  • For materials science: Focus on thermal stability and π-conjugation efficiency .
  • For medicinal chemistry: Prioritize ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling .

Q. How can researchers address gaps in this compound’s toxicological data?

  • Methodological Answer :

  • Design in vitro assays (e.g., Ames test for mutagenicity) with positive/negative controls .
  • Collaborate with toxicology databases (e.g., ATSDR) to align methodologies with regulatory standards .
  • Publish null results to prevent publication bias .

Q. Methodological Best Practices

  • Data Documentation : Archive raw spectra, chromatograms, and computational outputs in supplementary materials .
  • Ethical Reporting : Disclose funding sources, potential conflicts of interest, and study limitations .
  • Collaborative Workflows : Use version-control tools (e.g., GitLab) for shared data and protocols .

Properties

IUPAC Name

1,3-diphenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFBYFPFKXHELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022531
Record name Chalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-41-7
Record name Chalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Reaction of Aldehydes with Wang Resin-bound Acetophenones: Each packet of Acetophenone-Wang resin was transferred to a 250 mL PP bottle, to which a solution of NaOMe (51.2 mmol, 20 eq, 0.25 M) in 50% THF-MeOH (205 mL) and an aldehyde (51.2 mmol, 20 eq, 0.25 M) were added sequentially. After shaking at room temperature for 3 days, the packet was washed several times with MeOH (3×80 mL) and alternatively with DMF (80 mL) and MeOH (80 mL) for 3 cycles, followed by washes of DCM (2×80 mL) and MeOH (3×80 mL). The packet was air-dried overnight to afford a resin-bound Chalcone, that varied in color from yellow to dark red depending on the aldehyde used.
[Compound]
Name
Aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Acetophenones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
51.2 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
51.2 mmol
Type
reactant
Reaction Step Four
Name
THF MeOH
Quantity
205 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Following the description in Example 1, 18 g (0.25 mol) of n-butyraldehyde, 52 g (0.25 mol) of benzylideneacetophenone and 500 ml of dimethylformamide, 250 ml of ethanol and 13.5 g (0.05 mol) of Cat. 1 are -- after addition of 10.1 g (0.1 mol) of triethylamine -- brought to the reflux temperature for 36 hours. To work up the batch, the solvent mixture is distilled off in a waterpump vacuum, the oily residue, when cold, is taken up in 250 ml of chloroform and the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water. The organic phase is separated off, the chloroform is distilled off and the residue is distilled in an oil pump vacuum. The fraction of boiling point0.2 = 140° - 170° C which is thus obtained is subsequently fractionated through a 30 cm Vigreux column. After a first running of benzylideneacetophenone, 1,3-diphenylheptane-1,4-dione is isolated as the main fraction.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Potassium hydroxide (18.2 g, 325 mmol) was dissolved in 100 mL of H2O, and 100 mL of methanol was added. 2-Acetyl-6-bromopyridine (65 g, 325 mmol) and (68 g, 650 retool) of p-anisaldehyde were dissolved together in 400 mL of methanol, and the solution was poured into the KOH solution. Precipitation of product began Within a few minutes, and the reaction was allowed to stand at room temperature overnight. The precipitate was collected, washed with isopropanol, and dried to yield 79 g (76%) of the product as a yellow solid, mp 100°-102° C. FDMS (m/e) 317M. An aliquot was purified by column chromatography on Woelm Silica gel, elution with 100% dichloromethane. Anal. Calcd for C15H12BrNO2 : C, 56.63; H, 3.80; N, 4.40. Found: C, 6.66;H, 3.87; N, 4.41. The NMR and IR spectra were consistent with the assigned structure and the product was homogeneous by TLC.
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
68 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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100 mL
Type
reactant
Reaction Step Four
Yield
76%

Synthesis routes and methods IV

Procedure details

reacting 2-hydroxyacetophenone appropriately substituted with A, B and C with benzaldehyde appropriately substituted with D and E to obtain chalcone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Synthesis routes and methods V

Procedure details

To a stirred solution of 3,4,5-trimethoxybenzaldehyde (190 mg, formula 5) in 10% methanolic potassium carbonate (15 mL), 3,4,5-trimethoxyacetophenone (200 mg) was added. It was stirred for 3 hours. On completion, the reaction mixture was diluted with water, acidified with dil. HCl and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulphate and evaporated to get a residue. The residue was purified through silica gel column to get chalcone of formula 6 (240 mg)
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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200 mg
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reactant
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15 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cinnamoylbenzene
Cinnamoylbenzene
Cinnamoylbenzene
Cinnamoylbenzene
Cinnamoylbenzene
Cinnamoylbenzene

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